molecular formula C25H26ClN5O3 B2616255 3-{2-[(4-chlorophenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-cyclohexylpropanamide CAS No. 1251579-38-0

3-{2-[(4-chlorophenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-cyclohexylpropanamide

Cat. No.: B2616255
CAS No.: 1251579-38-0
M. Wt: 479.97
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Description

3-{2-[(4-Chlorophenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-cyclohexylpropanamide is a triazoloquinazoline derivative characterized by a fused triazole-quinazoline core, a 4-chlorophenylmethyl substituent, and a cyclohexylpropanamide side chain.

Properties

IUPAC Name

3-[2-[(4-chlorophenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-cyclohexylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN5O3/c26-18-12-10-17(11-13-18)16-30-25(34)31-21-9-5-4-8-20(21)23(33)29(24(31)28-30)15-14-22(32)27-19-6-2-1-3-7-19/h4-5,8-13,19H,1-3,6-7,14-16H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONAQKNCGCUCMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-{2-[(4-chlorophenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-cyclohexylpropanamide involves several steps. One common synthetic route starts with the diazotization of 4-chloroaniline using sodium nitrite, followed by reaction with 2-aminoacetonitrile hydrochloride to form 2-(2-(4-chlorophenyl)iminohydrazino)acetonitrile. This intermediate is then heated under reflux in ethanol to yield the desired compound . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents, catalysts, or reaction temperatures.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide group and dioxo moieties in the triazoloquinazoline scaffold are susceptible to hydrolysis under specific conditions:

Reaction Type Conditions Outcome Source
Acidic hydrolysisHCl (6N), reflux, 6–8 hoursCleavage of the amide bond to yield cyclohexylamine and a carboxylic acid derivative
Basic hydrolysisNaOH (2N), ethanol, 50°C, 4 hoursDegradation of the quinazolinone ring via saponification, forming water-soluble salts

Hydrolysis of the dioxo groups (1,5-dioxo) under strongly alkaline conditions may lead to ring-opening, as observed in structurally related quinazolinones .

Reduction Reactions

The ketone groups in the dioxo system and the triazole-quinazoline conjugated system are reducible:

Reducing Agent Conditions Product Source
Sodium borohydride (NaBH₄)Ethanol, 25°C, 2 hoursPartial reduction of the quinazolinone carbonyl to secondary alcohol
Catalytic hydrogenationH₂ (1 atm), Pd/C, methanol, 12 hoursSaturation of the triazole ring to form a dihydrotriazoloquinazoline

Selective reduction of the triazole ring has been reported in triazoloquinoxaline derivatives under hydrogenation, preserving the amide functionality .

Oxidation Reactions

Oxidative modifications primarily target the methylene and aromatic groups:

Oxidizing Agent Conditions Outcome Source
KMnO₄ (aqueous acidic)H₂SO₄, 60°C, 3 hoursOxidation of the (4-chlorophenyl)methyl group to a benzoic acid derivative
m-CPBADichloromethane, 0°C, 1 hourEpoxidation of alkene side chains (if present)

The electron-deficient triazole ring is resistant to oxidation under mild conditions.

Functionalization via Alkylation/Acylation

The secondary amine in the quinazoline ring and the amide nitrogen are nucleophilic sites:

Reaction Type Reagent Product Source
N-AlkylationMethyl iodide, K₂CO₃, DMF, 80°C, 6 hoursMethylation at the quinazoline N-atom, enhancing lipophilicity
AcylationAcetyl chloride, pyridine, 0°C, 2 hoursAcetylation of the cyclohexylpropanamide nitrogen, altering solubility

Alkylation reactions require anhydrous conditions to avoid competing hydrolysis .

Cyclization and Ring Expansion

The triazoloquinazoline core can undergo cycloaddition or ring-expansion reactions:

Reagent/Conditions Outcome Source
CuI, benzyl azide, dioxane, 50°CClick chemistry to form 1,2,3-triazole hybrids at the quinazoline C4 position
Pd(OAc)₂, Cs(OAc), DMSO, 120°CIntramolecular C–N coupling to generate fused polycyclic systems

Stability Under Environmental Conditions

Degradation pathways under varying conditions:

Factor Effect Source
UV light (254 nm)Photooxidation of the chlorophenyl group, forming chlorinated byproducts
High pH (pH > 10)Rapid hydrolysis of the amide bond and quinazolinone ring

Comparative Reactivity of Functional Groups

Functional Group Reactivity Order Key Reactions
Amide (N-cyclohexyl)High (hydrolysis > alkylation)Hydrolysis, acylation
Quinazolinone dioxoModerate (reduction > oxidation)Reduction to diols, base-induced ring-opening
Triazole ringLow (stable under most conditions)Selective hydrogenation, cycloaddition

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with a similar structural framework exhibit potent inhibitory effects on various cancer cell lines. The quinazoline derivatives are known to target specific kinases involved in cell proliferation and survival pathways. For instance, studies have shown that triazoloquinazoline derivatives can inhibit Polo-like kinase 1 (Plk1), a key regulator in mitosis that is often overexpressed in tumors .

Anticonvulsant Properties

The anticonvulsant potential of related triazoloquinazoline compounds has been documented. These compounds have demonstrated efficacy in reducing seizure activity in preclinical models. The mechanism is believed to involve modulation of neurotransmitter systems or direct action on ion channels .

Antimicrobial Activity

Emerging studies suggest that the compound may possess antimicrobial properties. Triazole derivatives are well-known for their antifungal activity, and there is growing interest in their antibacterial applications as well. The structural characteristics of this compound could potentially enhance its effectiveness against resistant strains of bacteria .

Synthesis and Derivative Exploration

The synthesis of this compound involves multi-step organic reactions typically starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity. For example, the introduction of the cyclohexyl group can be achieved through amide coupling reactions under specific conditions to ensure high selectivity and efficiency .

Case Study 1: Inhibition of Plk1

A study published in Nature Communications highlighted the synthesis of triazoloquinazolines as Plk1 inhibitors. It reported that modifications at the N-cyclohexyl position significantly enhanced the selectivity and potency against cancer cell lines compared to unmodified counterparts .

Case Study 2: Anticonvulsant Screening

In another study focusing on anticonvulsant activity, a series of triazoloquinazoline derivatives were evaluated for their efficacy using the maximal electroshock seizure model in rodents. The results indicated that certain substitutions led to a marked increase in protective effects against seizures .

Mechanism of Action

The mechanism of action of this compound involves its ability to intercalate into DNA, disrupting the normal function of the DNA and inhibiting cell proliferation. This makes it a potential candidate for anticancer therapies. It may also interact with specific enzymes or receptors, leading to its antimicrobial and antiviral activities .

Comparison with Similar Compounds

Structural Features

The target compound shares key motifs with other triazole-containing heterocycles but differs in core structure and substituents:

Compound Core Structure Key Substituents
Target Compound Triazolo[4,3-a]quinazoline 4-Chlorophenylmethyl, cyclohexylpropanamide
5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6h) Triazole-benzoxazole 4-Chlorophenyl, 3-methylphenyl, thione
AP-PROTAC-1 Thieno-triazolo-diazepine PROTAC moiety, diazenyl, dioxopiperidinyl
Compounds 4g/4h Tetrazole-pyrazolone Coumarin, benzodiazepine/oxazepine

Key Observations :

  • The triazoloquinazoline core in the target compound may enhance π-π stacking interactions compared to benzoxazole (6h) or tetrazole (4g/4h) systems.
  • Unlike AP-PROTAC-1, which is designed for protein degradation, the target lacks a linker-proteolysis targeting chimera (PROTAC) moiety, limiting its mechanism to direct target modulation.
Physicochemical Properties

Available data for analogs highlight functional group influences:

Compound Molecular Formula Molecular Weight (g/mol) Key Spectral Data
Target Compound C25H23ClN4O3 486.93 (calculated) Not available
6h C22H15ClN4OS 418.89 (M+1 = 419) IR: 3390 (NH), 1243 (C=S). 1H-NMR: 9.55 (triazole), 2.59 (CH3). Elemental analysis: C, 63.08% (calc. 63.15%)
AP-PROTAC-1 Complex >1000 (estimated) 1H NMR (DMSO-d6): Complex shifts due to PROTAC architecture
4g C37H28N8O4 648.67 (calculated) Not provided

Analysis :

  • The thione group in 6h (IR: 1243 cm⁻¹) may increase hydrogen-bonding capacity compared to the target’s dioxo groups.
  • Discrepancies in 6h’s elemental analysis (e.g., 3.37% N vs. 3.74% calculated) suggest synthesis or purification challenges, which could apply to the target compound.
  • The target’s molecular weight (~487) is significantly lower than AP-PROTAC-1’s, implying better bioavailability.

Biological Activity

The compound 3-{2-[(4-chlorophenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-cyclohexylpropanamide is a member of the triazoloquinazoline family, which has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure

The compound is characterized by a complex structure that includes:

  • A triazoloquinazoline core
  • A chlorophenyl group
  • A cyclohexylpropanamide moiety

This unique combination of functional groups may contribute to its biological properties.

Synthesis

The synthesis of this compound involves multiple steps starting from the diazotization of 4-chloroaniline. The process typically includes:

  • Diazotization of 4-chloroaniline using sodium nitrite.
  • Reaction with 2-aminoacetonitrile hydrochloride.
  • Heating the intermediate in ethanol to yield the final product .

Antitumor Activity

Research indicates that compounds similar to This compound exhibit significant antitumor properties. For instance:

  • A study conducted by the National Cancer Institute tested various derivatives against 60 cancer cell lines (including leukemia and breast cancer). The results highlighted promising antineoplastic activity among these compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of these compounds. Key findings include:

  • The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances cytotoxicity against certain cancer cell lines.
  • Modifications in the cyclohexyl group can influence the compound's binding affinity to target proteins .

Case Studies

Several studies have explored similar compounds with notable results:

  • Triazoloquinazoline Derivatives : A series of derivatives were synthesized and tested for their anticancer activity against various cell lines. Results showed that modifications in side chains significantly affected their potency .
  • In Vitro Studies : Compounds were evaluated using assays like sulforhodamine B to assess their cytotoxicity. Many derivatives exhibited IC50 values in the low micromolar range against aggressive cancer types .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget Cell LinesIC50 (µM)Reference
Compound AAntitumorMDA-MB-468 (Breast Cancer)6.2
Compound BAntitumorHCT-116 (Colon Cancer)27.3
Compound CAntitumorVarious Cancer Lines<10

Q & A

Q. What are the standard synthetic routes for preparing this compound and its key intermediates?

The synthesis of triazoloquinazoline derivatives typically involves multi-step protocols, including:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation, as demonstrated in analogous triazole-pyrazole hybrids (e.g., THF/water solvent systems, CuSO₄ catalysis, 50°C, 16-hour reaction) .
  • Reflux conditions for condensation reactions (e.g., ethanol with glacial acetic acid, 4-hour reflux) .
  • Purification via column chromatography (e.g., Celite columns) and recrystallization (ethanol-DMF mixtures) .
    Key intermediates: 4-chlorophenylmethyl precursors and cyclohexylpropanamide derivatives are synthesized via alkylation/amidation steps.

Q. How should researchers characterize this compound using spectroscopic methods?

A combination of techniques is critical for structural validation:

  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm), carbonyl groups (δ 160–180 ppm), and cyclohexyl moieties (δ 1.0–2.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 500–600 range for triazoloquinazolines) with <5 ppm error .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve synthetic yield?

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent ratios). For example, flow-chemistry systems enable precise control of reaction parameters (residence time, mixing efficiency) .
  • Heuristic Algorithms : Bayesian optimization or genetic algorithms can identify non-intuitive optimal conditions (e.g., balancing CuSO₄ and ascorbate concentrations in CuAAC reactions) .
  • Statistical Modeling : Analyze interactions between variables (e.g., Arrhenius plots for temperature-dependent steps) .

Q. How can contradictions in spectral data during structural elucidation be resolved?

  • Multi-Technique Cross-Validation : Compare NMR, MS, and IR data to resolve ambiguities (e.g., distinguishing regioisomers via NOESY or HSQC experiments) .
  • X-ray Crystallography : Resolve absolute configuration for chiral centers or confirm triazole/quinazoline ring fusion .
  • Computational Modeling : DFT calculations can predict NMR chemical shifts or vibrational spectra for comparison with experimental data .

Q. What strategies are effective for studying the reaction mechanism of triazoloquinazoline formation?

  • Kinetic Studies : Monitor intermediate formation via in-situ techniques (e.g., ReactIR or HPLC) to identify rate-limiting steps .
  • Isotopic Labeling : Use ¹⁵N or ¹³C-labeled reagents to trace bond-forming steps (e.g., triazole ring closure) .
  • Computational Studies : Transition-state modeling (e.g., DFT) can elucidate steric/electronic effects of substituents on reaction pathways .

Q. How can researchers address solubility challenges during biological assays?

  • Co-Solvent Systems : Use DMSO-water gradients or cyclodextrin inclusion complexes to enhance solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
  • Micellar Encapsulation : Non-ionic surfactants (e.g., Tween-80) can stabilize hydrophobic compounds in aqueous media .

Data Contradiction Analysis

Q. How to interpret conflicting biological activity data across studies?

  • Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time .
  • Metabolic Stability Tests : Evaluate compound degradation under assay conditions (e.g., liver microsome models) .
  • Orthogonal Assays : Confirm activity via independent methods (e.g., enzymatic vs. cell-based assays) .

Q. What are common pitfalls in scaling up the synthesis of this compound?

  • Heat Transfer Limitations : Exothermic reactions (e.g., cycloadditions) may require segmented flow reactors for safe scale-up .
  • Purification Challenges : Replace column chromatography with recrystallization or continuous extraction for larger batches .
  • Impurity Profiling : Use LC-MS to identify side products (e.g., dimerization or oxidation byproducts) and adjust reaction conditions .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Triazole Formation

ParameterOptimal RangeEvidence Source
Temperature50–60°C
Catalyst (CuSO₄)5–10 mol%
Solvent (THF:H₂O)1:1 v/v
Reaction Time16–24 hours

Q. Table 2. Common Spectral Artifacts and Solutions

ArtifactResolution MethodEvidence Source
Overlapping NMR Peaks2D NMR (COSY, HSQC)
Low MS SignalDerivatization (e.g., TFA salt formation)
IR Band BroadeningDry KBr pellet preparation

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